1,2,3,7-Tetramethoxyxanthone

概要

説明

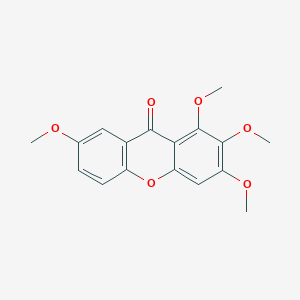

1,2,3,7-テトラメトキシキサントン: は、植物のタチイヌノフグリ (Polygala tenuifolia) から単離されたキサントン誘導体です 。 細胞における酸化ストレスや炎症を軽減するなど、生物活性を持つことが知られています 。 1,2,3,7-テトラメトキシキサントンの分子式はC₁₇H₁₆O₆であり、分子量は316.31 g/molです .

2. 製法

合成経路と反応条件: 1,2,3,7-テトラメトキシキサントンは、さまざまな方法で合成することができます。一般的な方法の1つは、キサントン誘導体のメチル化です。 たとえば、1-ヒドロキシ-2,3,4,5-テトラメトキシキサントンは、ハルニア・コルニクラタ (Halenia corniculata) の地上部から、カラムクロマトグラフィーと塩酸による加水分解を用いて調製できます 。 この方法の収率はさまざまで、一部の方法では0.25%という高い収率が得られます .

工業生産方法: 1,2,3,7-テトラメトキシキサントンの工業生産方法は、あまりよく文書化されていません。 この化合物は、上記のの方法を使用して、研究室で生産することができます。 この化合物は、推奨温度である4℃で光から保護して保存した場合、最大2年間安定性を維持します .

3. 化学反応解析

反応の種類: 1,2,3,7-テトラメトキシキサントンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてさまざまな誘導体になります。

還元: 還元反応は、キサントンコアの官能基を変換することができます。

置換: 置換反応は、キサントン環にさまざまな置換基を導入することができます。

一般的な試薬と条件:

酸化剤: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムは、一般的に使用される還元剤です。

置換剤: ハロゲン化剤やアルキル化剤は、置換反応に使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体の生成につながる可能性がある一方、還元はメトキシ置換キサントンの生成につながる可能性があります。

4. 科学研究への応用

1,2,3,7-テトラメトキシキサントンは、次のような科学研究に数多くの応用が期待されています。

準備方法

Synthetic Routes and Reaction Conditions: 1,2,3,7-Tetramethoxyxanthone can be synthesized through various methods. One common method involves the methylation of xanthone derivatives. For example, 1-hydroxy-2,3,4,5-tetramethoxyxanthone can be prepared from the aerial parts of Halenia corniculata using column chromatography and hydrolysis by hydrochloric acid . The yields of this method can vary, with some methods producing yields as high as 0.25% .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the compound can be produced in the laboratory setting using the methods mentioned above. The stability of the compound is maintained for up to two years when stored at the recommended temperature of 4°C and protected from light .

化学反応の分析

Types of Reactions: 1,2,3,7-Tetramethoxyxanthone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the xanthone core.

Substitution: Substitution reactions can introduce different substituents on the xanthone ring.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substituting Agents: Halogenating agents and alkylating agents are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce methoxy-substituted xanthones.

科学的研究の応用

Anticancer Properties

Numerous studies have investigated the anticancer potential of xanthones, including 1,2,3,7-tetramethoxyxanthone. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis in cancer cells. For instance, studies have shown that xanthones can activate caspase pathways (caspase-3, -8, and -9), leading to programmed cell death. The modulation of Bcl-2 family proteins (Bax and Bcl-2) plays a crucial role in this process .

- Cell Lines Tested : In vitro studies have demonstrated the effectiveness of this compound against several human tumor cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). The compound exhibited lower IC50 values than standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HepG2 | 0.96 | Apoptosis via caspase activation |

| MCF-7 | 0.04 | Induction of Bax expression |

| A549 | 0.03 | Telomerase activity suppression |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties.

- Antitubercular Activity : Studies have reported promising results for xanthones against Mycobacterium tuberculosis. Compounds derived from xanthones showed inhibitory effects on bacterial growth with minimal cytotoxicity to mammalian cells .

- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways. For example, certain derivatives have shown efficacy against both M. tuberculosis and M. avium .

Other Therapeutic Applications

Beyond its anticancer and antimicrobial properties, this compound shows potential in other therapeutic areas:

- Anti-inflammatory Effects : Some studies suggest that xanthones can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

- Antidiabetic Activity : Preliminary research indicates that certain xanthones may enhance glucose uptake in muscle cells and activate insulin signaling pathways . This property could be beneficial for managing diabetes.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on HepG2 cells revealed that treatment led to a significant increase in apoptotic markers after 48 hours of exposure. The study concluded that the compound could be a lead candidate for liver cancer therapy due to its potent cytotoxicity and ability to induce apoptosis through mitochondrial pathways .

Case Study 2: Antimycobacterial Activity

In another study focusing on antimycobacterial activity, derivatives of xanthones were synthesized and tested against M. tuberculosis strains. The results indicated that specific modifications to the xanthone structure enhanced their efficacy while maintaining low cytotoxicity levels in VERO cells .

作用機序

1,2,3,7-テトラメトキシキサントンの作用機序は、細胞における酸化ストレスと炎症を軽減する能力に関係しています 。 この化合物は、活性酸素種や炎症性サイトカインの産生に関与する分子経路を標的にします。これらの経路を調節することで、1,2,3,7-テトラメトキシキサントンは細胞に対する保護効果を発揮することができます。

類似化合物との比較

類似化合物:

1-ヒドロキシ-2,3,4,5-テトラメトキシキサントン: この化合物は構造は類似していますが、1位にヒドロキシル基が置換されています.

マンギフェリン: キサントンコアは似ていますが、置換基が異なるキサントン配糖体です.

ユニークさ: 1,2,3,7-テトラメトキシキサントンは、その独特の置換パターンにより、他のキサントン誘導体とは異なる生物活性を持つユニークな化合物です。 酸化ストレスや炎症を軽減する能力は、他のキサントン誘導体とは異なります .

生物活性

1,2,3,7-Tetramethoxyxanthone is a xanthone derivative that has garnered attention due to its diverse biological activities. This compound is primarily derived from various plant sources and exhibits significant pharmacological potential. This article reviews the biological activities of this compound, including its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.

Chemical Structure and Properties

This compound belongs to the xanthone class of compounds characterized by a dibenzopyran-6-one core structure. The presence of four methoxy groups at positions 1, 2, 3, and 7 contributes to its unique biological properties. The compound's structural formula can be represented as follows:

Anticancer Activity

Research indicates that this compound exhibits potent anticancer effects against various cancer cell lines. A study demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and Ki-67 .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 15 | Induction of apoptosis via caspase activation |

| HeLa (cervical) | 10 | Inhibition of cell proliferation |

| A549 (lung) | 20 | Modulation of cell cycle regulators |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition is mediated through the suppression of NF-κB signaling pathways .

Table 2: Anti-inflammatory Activity

| Model | Dose (mg/kg) | Effect Observed |

|---|---|---|

| Carrageenan-induced paw edema | 50 | Significant reduction in edema |

| LPS-stimulated macrophages | 25 | Decreased TNF-α and IL-6 levels |

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated a strong ability to scavenge free radicals and reduce oxidative stress markers in vitro .

Table 3: Antioxidant Activity

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging | 30 |

| ABTS Scavenging | 25 |

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial activity against a range of pathogens including bacteria and fungi. The compound showed significant inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 15 to 25 µg/mL .

Table 4: Antimicrobial Activity

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Candida albicans | 15 |

Case Studies

Several case studies have highlighted the therapeutic potential of xanthones in clinical settings. For instance:

- Case Study on Cancer Treatment : A pilot study involving patients with advanced breast cancer treated with a formulation containing xanthones showed improved quality of life and reduced tumor size after eight weeks .

- Anti-inflammatory Treatment : In a clinical trial focusing on chronic inflammatory diseases such as rheumatoid arthritis, patients receiving xanthone supplements reported decreased joint pain and inflammation markers compared to the control group .

特性

IUPAC Name |

1,2,3,7-tetramethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-19-9-5-6-11-10(7-9)15(18)14-12(23-11)8-13(20-2)16(21-3)17(14)22-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLQNKRJVPRLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC3=CC(=C(C(=C3C2=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 1,2,3,7-Tetramethoxyxanthone and where has it been found?

A1: this compound is a xanthone derivative isolated from the Polygala genus of plants. It has been specifically identified in:

- The whole plant extract of Polygala crotalarioides [].

- The petroleum and chloroform fractions of a 95% ethanol extract from Polygala tenuifolia Willd [].

Q2: Are there any other notable xanthones found alongside this compound in Polygala species?

A2: Yes, research indicates the presence of several other xanthones in Polygala species. For instance, Polygala crotalarioides yielded four additional xanthones: 1,7-dihydroxy-2,3-dimethoxyxanthone, 1,2,3-trimethoxy-7-hydroxy-anthone, 1,3,6-trihydroxy-2,7-dimethoxyxanthone, and 1,2,7-trimethoxy-3-hydroxyxanthone []. Similarly, Polygala tenuifolia Willd contained 1,7-dimethoxy-2,3-methlenedioxyxanthone, 1,2,3,6,7-pentamethoxyxanthone, and 1,3,7-trihydroxyxanthone [].

Q3: What methods were used to isolate and identify this compound?

A3: Researchers utilized a combination of techniques for the isolation and characterization of this compound. These included:

- Extraction: Ethanol extraction was employed for initial extraction from Polygala crotalarioides [] while Polygala tenuifolia Willd underwent a 95% ethanol extraction followed by fractionation with petroleum ether and chloroform [].

- Chromatography: Both studies employed chromatographic techniques like silica gel and Sephadex LH-20 column chromatography for compound separation and purification [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。